molecular formula C5H10O4S B6242160 2-hydroxy-4-methanesulfinylbutanoic acid CAS No. 49540-14-9

2-hydroxy-4-methanesulfinylbutanoic acid

Cat. No.: B6242160
CAS No.: 49540-14-9
M. Wt: 166.20 g/mol
InChI Key: OUSAZIQLZZRKJT-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methanesulfinylbutanoic acid is an organic compound with the molecular formula C5H10O4S. It is known for its role as a precursor in the biosynthesis of methionine, an essential amino acid. This compound is also referred to as a methionine analog and has applications in various fields, including animal nutrition and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-4-methanesulfinylbutanoic acid typically involves the oxidation of methionine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the sulfoxide group .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methanesulfinylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a thioether.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers[][4].

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Hydroxy-4-methanesulfonylbutanoic acid.

    Reduction: 2-Hydroxy-4-methylthio-butanoic acid.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

2-Hydroxy-4-methanesulfinylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in methionine metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in reducing oxidative stress.

    Industry: Widely used in animal feed to enhance methionine content, particularly in poultry farming.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methanesulfinylbutanoic acid involves its conversion to methionine in biological systems. This conversion is facilitated by enzymatic processes that reduce the sulfoxide group to a thioether, followed by incorporation into proteins. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

    Methionine: The parent amino acid from which 2-hydroxy-4-methanesulfinylbutanoic acid is derived.

    2-Hydroxy-4-methylthio-butanoic acid: A reduced form of the compound with a thioether group instead of a sulfoxide.

    2-Hydroxy-4-methanesulfonylbutanoic acid: An oxidized form with a sulfone group.

Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidative and reductive reactions. This versatility makes it valuable in various chemical and biological applications.

Properties

CAS No.

49540-14-9

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

2-hydroxy-4-methylsulfinylbutanoic acid

InChI

InChI=1S/C5H10O4S/c1-10(9)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

OUSAZIQLZZRKJT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCC(C(=O)O)O

Purity

95

Origin of Product

United States

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